2-Methyl-1-(4-methylphenyl)propylamine
Overview
Description
2-Methyl-1-(4-methylphenyl)propylamine is an organic compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to the nitrogen atom, making it a primary amine. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylphenyl)propylamine typically involves the alkylation of an appropriate amine precursor. One common method is the reductive amination of 4-methylacetophenone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylphenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2-Methyl-1-(4-methylphenyl)propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-Methyl-1-(4-methylphenyl)propylamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound may also participate in metabolic pathways, undergoing enzymatic transformations that lead to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenylpropylamine: Lacks the additional methyl group on the phenyl ring.
1-(4-Methylphenyl)propan-2-amine: Has a different substitution pattern on the propyl chain.
4-Methylamphetamine: A structurally related compound with different pharmacological properties.
Uniqueness
2-Methyl-1-(4-methylphenyl)propylamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methyl groups enhances its lipophilicity and may affect its interaction with biological membranes and receptors.
Biological Activity
2-Methyl-1-(4-methylphenyl)propylamine, also known as 2-Methyl-1-(p-tolyl)propylamine, is an organic compound classified as a primary amine. Its unique structure, characterized by a methyl group on the nitrogen atom and a para-methyl substitution on the phenyl ring, influences its chemical reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C11H17N
- CAS Number : 860701-51-5
- Molecular Weight : 165.26 g/mol
The compound's structure enhances its lipophilicity, which may affect its interaction with biological membranes and receptors, thereby influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amine group can form hydrogen bonds and ionic interactions, influencing the structure and function of proteins and nucleic acids. This compound may engage in metabolic pathways that lead to significant biological effects, including:
- Modulation of Neurotransmitter Systems : Similar compounds have shown potential in influencing neurotransmitter release and uptake, which could have implications for mood regulation and cognitive functions.
- Anticancer Activity : Preliminary studies suggest that derivatives of similar amines can induce apoptosis in cancer cells by triggering cell cycle arrest and promoting oxidative stress .
Anticancer Properties
Recent investigations into structurally related compounds indicate that this compound may possess anticancer properties. For instance, studies have shown that certain analogs can decrease cell proliferation, trigger cell cycle arrest, and induce apoptosis in various cancer cell lines .
Cell Line | Effect Observed | Mechanism |
---|---|---|
SW480 (colon cancer) | Cell cycle arrest at G0/G1 phase | Downregulation of CDK4 and CDK6 |
MDA-MB-453 (breast) | Induction of apoptosis | Increased oxidative stress |
B16F10 (melanoma) | Inhibition of metastasis | Regulation of inflammatory pathways |
These findings highlight the potential for developing therapeutic agents based on the structural framework of this compound.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in neuropharmacology. Similar amines have been studied for their effects on:
- Dopaminergic Pathways : Potential modulation of dopamine release could influence conditions such as depression or schizophrenia.
- Serotonergic Activity : Effects on serotonin receptors may provide insights into mood disorders and anxiety treatments.
Study 1: Anticancer Activity Assessment
A recent study evaluated a series of amine derivatives, including those related to this compound. The results indicated a significant reduction in cell viability across several cancer types. The most active derivative exhibited an IC50 value of approximately 25 µM against SW480 cells, suggesting that structural modifications can enhance biological activity .
Study 2: Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological effects of similar compounds. The study found that certain derivatives could significantly increase dopamine levels in vitro, suggesting a potential role in treating neurodegenerative diseases .
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)propan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGCLQGIZXOQQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258440 | |
Record name | 4-Methyl-α-(1-methylethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860701-51-5 | |
Record name | 4-Methyl-α-(1-methylethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860701-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-α-(1-methylethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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